6-Trifluoromethoxychromone-2-carboxylic acid

Vue d'ensemble

Description

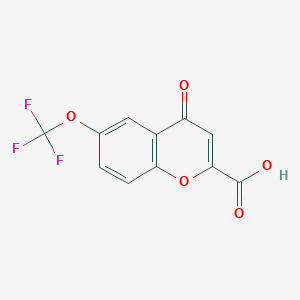

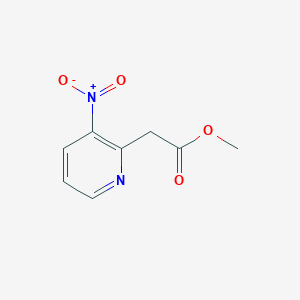

6-Trifluoromethoxychromone-2-carboxylic acid is a chemical compound with the molecular formula C11H5F3O5 . It has a molecular weight of 274.15 .

Molecular Structure Analysis

The molecular structure of 6-Trifluoromethoxychromone-2-carboxylic acid consists of 11 carbon atoms, 5 hydrogen atoms, 3 fluorine atoms, and 5 oxygen atoms . The exact spatial arrangement of these atoms could not be found in the available resources.Applications De Recherche Scientifique

Advanced Oxidation Processes

6-Trifluoromethoxychromone-2-carboxylic acid is associated with the degradation kinetics and pathway in advanced oxidation processes. A study by Yang et al. (2014) explored the degradability of 6:2 Fluorotelomer sulfonate (6:2 FTS) in various advanced oxidation processes. They discovered that UV with hydrogen peroxide (H2O2) was the most effective approach for degradation, suggesting potential applications in environmental pollution control and treatment of organic pollutants (Yang et al., 2014).

Catalysis in Organic Synthesis

Ishihara et al. (1996) demonstrated the use of Scandium trifluoromethanesulfonate, a related compound, as a highly active Lewis acid catalyst in organic synthesis. This compound shows significant potential in assisting acylation and esterification reactions, which are fundamental in the synthesis of various organic compounds, including pharmaceuticals (Ishihara et al., 1996).

Photoredox Catalysis

Trifluoromethyl groups, closely related to the trifluoromethoxy group in 6-Trifluoromethoxychromone-2-carboxylic acid, are essential in pharmaceuticals and agrochemicals. Koike and Akita (2016) discussed the design of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds. These systems utilize visible-light-induced single-electron-transfer processes for radical reactions, indicating potential applications in the synthesis of organofluorine compounds (Koike & Akita, 2016).

Environmental Pollution Studies

The study of perfluorinated carboxylic acids, including compounds similar to 6-Trifluoromethoxychromone-2-carboxylic acid, is crucial in understanding environmental pollution. Zhao et al. (2010) investigated the effects of perfluorooctanoic acid (PFOA), highlighting its impact on mammary gland development in mice. This research contributes to understanding the environmental and health impacts of fluorinated compounds (Zhao et al., 2010).

Propriétés

IUPAC Name |

4-oxo-6-(trifluoromethoxy)chromene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F3O5/c12-11(13,14)19-5-1-2-8-6(3-5)7(15)4-9(18-8)10(16)17/h1-4H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSSGAQQBKUUGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C(=O)C=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Trifluoromethoxychromone-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(Naphthalen-1-ylmethyl)azetidin-3-yl]triazole](/img/structure/B2859733.png)

![2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2859735.png)

![5-(3-chloro-4-methylphenyl)-1-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2859736.png)

![N-(4-methoxyphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2859737.png)

![1-(4-chlorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2859749.png)